molecular formula C13H20BrNO3 B4973192 (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 353779-35-8

(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Cat. No. B4973192
CAS RN: 353779-35-8
M. Wt: 318.21 g/mol
InChI Key: TZYKLCFJCLSKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, also known as Ro 60-0175, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in various physiological and neurological processes, including mood regulation, appetite control, and anxiety.

Mechanism of Action

(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 acts as a selective antagonist of the 5-HT2C receptor, which means that it binds to this receptor and blocks its activity. The 5-HT2C receptor is a G protein-coupled receptor that is coupled to the phospholipase C pathway, leading to the activation of intracellular signaling cascades. By blocking this receptor, (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 can modulate the downstream effects of serotonin signaling.
Biochemical and Physiological Effects
(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target tissue. For example, it has been shown to decrease food intake and body weight in rodents, suggesting its potential use as an anti-obesity drug. It has also been shown to modulate anxiety and depression-like behaviors in animal models, as well as to reduce drug-seeking behavior in rats.

Advantages and Limitations for Lab Experiments

One advantage of using (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 in lab experiments is its selectivity for the 5-HT2C receptor, which allows for specific modulation of this receptor without affecting other serotonin receptors. However, one limitation is that the compound has relatively low potency, which may require higher concentrations to achieve significant effects. Additionally, the compound has a relatively short half-life, which may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 and the 5-HT2C receptor. One potential direction is to investigate the role of this receptor in the regulation of other physiological processes, such as circadian rhythms and thermoregulation. Another direction is to explore the potential use of (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 in the treatment of psychiatric disorders, such as anxiety, depression, and addiction. Finally, further studies are needed to optimize the pharmacokinetic properties of (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175, such as its potency and half-life, to improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 involves several steps, starting with the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 2-methoxy-1-methylethylamine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the final product, (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175.

Scientific Research Applications

(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 has been used in various scientific studies to investigate the role of the 5-HT2C receptor in different physiological and pathological conditions. For example, it has been shown to modulate feeding behavior in rodents, suggesting its potential use as an anti-obesity drug. It has also been studied for its effects on anxiety and depression, as well as its potential use in the treatment of drug addiction.

properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-9(8-16-2)15-7-10-5-11(14)13(18-4)6-12(10)17-3/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYKLCFJCLSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161922
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine

CAS RN

353779-35-8
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.